4-(Methylamino)quinazoline-2-thiol
Overview
Description
4-(Methylamino)quinazoline-2-thiol is a heterocyclic compound with the molecular formula C9H9N3S. It is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound features a quinazoline core substituted with a methylamino group at the 4-position and a thiol group at the 2-position, making it a valuable scaffold for drug development and other scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylamino)quinazoline-2-thiol typically involves the functionalization of aniline followed by the construction of the heterocyclic ring. One common method includes the use of 2-aminobenzylamine as a starting material . The process involves the following steps:
Functionalization of Aniline: The aniline derivative is functionalized to introduce the necessary substituents.
Cyclization: The functionalized aniline undergoes cyclization to form the quinazoline ring.
Thiol Introduction: The thiol group is introduced at the 2-position through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-(Methylamino)quinazoline-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the quinazoline ring or the substituents.
Substitution: The methylamino and thiol groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
4-(Methylamino)quinazoline-2-thiol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(Methylamino)quinazoline-2-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer or antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound with a similar core structure but without the methylamino and thiol substituents.
4-Aminoquinazoline: Similar structure with an amino group instead of a methylamino group.
2-Mercaptoquinazoline: Similar structure with a thiol group at the 2-position but different substituents at other positions
Uniqueness
4-(Methylamino)quinazoline-2-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methylamino and thiol groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-(methylamino)-1H-quinazoline-2-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c1-10-8-6-4-2-3-5-7(6)11-9(13)12-8/h2-5H,1H3,(H2,10,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPDAYQNHFAZDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=S)NC2=CC=CC=C21 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>28.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26657474 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Synthesis routes and methods
Procedure details
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